molecular formula C22H23N3O9 B2420756 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate CAS No. 691879-63-7

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate

Cat. No.: B2420756
CAS No.: 691879-63-7
M. Wt: 473.438
InChI Key: LJRMRUQTCBVBOQ-HAVVHWLPSA-N
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Description

The compounds I found are “[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino methanesulfonate” and “[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-ethylcarbamate”. They have similar structures to the compound you’re asking about . .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for “[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino methanesulfonate” is 1S/C13H15N3O7S/c1-24(21,22)23-14-12-5-3-2-4-10(12)11-7-6-9(15(17)18)8-13(11)16(19)20/h6-8,14H,2-5H2,1H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. For example, “[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino methanesulfonate” is a solid compound with a molecular weight of 357.34 .

Scientific Research Applications

Multidrug Resistance Inhibition

Research has revealed the potential use of compounds related to “[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate” in the context of multidrug resistance (MDR) reversion in cancer cells. A study by Saponara et al. (2011) investigated the effects of isomers of a similar compound on vascular functions, providing insights into their potential as weak vasorelaxing agents and MDR inhibitors in cancer treatment. The specific compound showed effectiveness in antagonizing induced contractions in rat aorta rings, suggesting its utility in vascular-related research and applications (Saponara et al., 2011).

Analytical Chemistry

In the field of analytical chemistry, compounds structurally related to “this compound” have been utilized for the selective determination of other compounds. Jegorov et al. (1990) employed a derivative for the detection and analysis of higher aliphatic amines and cyclohexylamine, showcasing the chemical's role in improving the specificity and efficiency of analytical methods in chemistry (Jegorov et al., 1990).

Hypersensitivity Studies

Eisen and Belman (1953) conducted research on hypersensitivity to low molecular weight substances, including compounds similar to “this compound.” Their study provided insights into allergic reactions and the interaction of such compounds with skin proteins, contributing to our understanding of dermatological hypersensitivity and its triggers (Eisen & Belman, 1953).

Safety and Hazards

The safety and hazards of a compound can be determined by its MSDS (Material Safety Data Sheet). For example, “[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino methanesulfonate” has the signal word “Warning” and hazard statements H302, H312, H332 .

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O9/c1-31-19-10-13(11-20(32-2)21(19)33-3)22(26)34-23-17-7-5-4-6-15(17)16-9-8-14(24(27)28)12-18(16)25(29)30/h8-12,15H,4-7H2,1-3H3/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRMRUQTCBVBOQ-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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